1-(2-Cyclopropyl-1,3-thiazol-4-yl)ethan-1-amine
Overview
Description
1-(2-Cyclopropyl-1,3-thiazol-4-yl)ethan-1-amine, also known as CPTA, is an organic compound with a variety of uses in scientific research. CPTA is a cyclic amine, which is a type of molecule that contains both nitrogen and a carbon-carbon bond. CPTA has been used in a variety of research applications, including as a catalyst for organic synthesis, as an inhibitor of enzymes, and as a drug delivery vehicle.
Scientific Research Applications
Synthesis and Structural Properties
One stream of research focuses on the synthesis of novel heterocyclic compounds, such as thiazolidinones, and the investigation of their structural properties. For instance, the synthesis of substituted 2-trichloromethyl-3-phenyl-1,3-thiazolidin-4-ones was achieved by reacting chloral with substituted anilines, followed by treatment with thioglycolic acid, demonstrating the versatility of thiazolyl compounds in synthesizing novel heterocycles with potential for further functionalization (Issac & Tierney, 1996).
Pharmacological Evaluation
Research into the pharmacological evaluation of benzofused thiazole derivatives highlights their potential as antioxidant and anti-inflammatory agents. The synthesized benzofused thiazole derivatives were evaluated for in vitro antioxidant and anti-inflammatory activities, indicating their significance in developing therapeutic agents (Raut et al., 2020).
Chemical Transformations and Applications
The exploration of chemical transformations of heterocyclic compounds, such as 1,3,4-thiazoles, reveals their application in synthesizing a wide range of heterocyclic structures. This includes the use of 4-(dicyanomethylene)-3-methyl-l-phenyl-2-pyrazoline-5-ones as a privileged scaffold for the synthesis of various heterocycles, demonstrating the critical role of thiazolyl compounds in heterocyclic chemistry and their diverse applications (Gomaa & Ali, 2020).
properties
IUPAC Name |
1-(2-cyclopropyl-1,3-thiazol-4-yl)ethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2S/c1-5(9)7-4-11-8(10-7)6-2-3-6/h4-6H,2-3,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUBNTGXHPLIXMA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CSC(=N1)C2CC2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Cyclopropyl-1,3-thiazol-4-yl)ethan-1-amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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